molecular formula C15H11NO3 B2470238 4-(1-Oxoisoindolin-2-yl)benzoic acid CAS No. 4770-71-2

4-(1-Oxoisoindolin-2-yl)benzoic acid

Cat. No. B2470238
CAS RN: 4770-71-2
M. Wt: 253.257
InChI Key: YIUFFQLXXYMULO-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a one-pot three-component reaction of 2-formylbenzoic acid, primary amines, and secondary phosphine oxides has been used to prepare related compounds .


Chemical Reactions Analysis

Luminescent N-arylphthalimidino derivatives 2- and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acid have been prepared and characterized . Their crystallization revealed a new approach for the crystallization of an organic compound which is induced by a reaction but not the synthetic reaction itself .

Scientific Research Applications

Antibacterial Activity

4-Thioureidobenzoic acid, a derivative of 4-(1-Oxoisoindolin-2-yl)benzoic acid, was synthesized and tested for its antibacterial activity against various gram-negative and gram-positive bacteria. The study found significant antimicrobial properties, suggesting potential applications in antibacterial therapies (Dabholkar & Tripathi, 2011).

Antiviral Properties

Research involving 4-substituted sulfonamidobenzoic acid derivatives, structurally evolved from this compound, demonstrated potential in inhibiting the enterovirus life cycle. This has implications for developing new antiviral drugs, particularly against coxsackievirus B3 (Shetnev et al., 2022).

Corrosion Inhibition

Benzimidazole derivatives based on 8-hydroxyquinoline, such as this compound, have been investigated for their corrosion inhibition properties. These compounds showed high effectiveness in preventing steel corrosion in acidic environments, suggesting applications in materials science and engineering (Rbaa et al., 2020).

Synthesis of Hybrid Compounds

A study on the green synthesis of 2-((2-aryl-3-oxoisoindolin-1-yl)methyl)quinazolin-4(3H)-ones highlighted the use of this compound in the formation of novel compounds. This has implications for organic chemistry and pharmaceutical research (Tashrifi et al., 2018).

Anti-inflammatory Agents

Compounds derived from this compound were synthesized and evaluated for their anti-inflammatory activity. These compounds showed promising results in both in vitro and in vivo models, indicating potential applications in the development of new anti-inflammatory drugs (Nikalje et al., 2015).

Safety and Hazards

The safety data sheet for similar compounds suggests that they should be handled with care to avoid contact with skin and eyes, and inhalation of dust, fume, gas, mist, vapors, or spray . They should be used only in well-ventilated areas and stored in a well-ventilated place with the container tightly closed .

properties

IUPAC Name

4-(3-oxo-1H-isoindol-2-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO3/c17-14-13-4-2-1-3-11(13)9-16(14)12-7-5-10(6-8-12)15(18)19/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIUFFQLXXYMULO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C3=CC=C(C=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A mixture of 4-(1,3-dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid, ethyl ester (2.55 g, 0.009 mol), 1N NaOH (20 ml), water (70 ml), and methanol (70 ml) is heated to reflux for 20 minutes when a clear solution is formed. The reaction mixture is filtered and the filtrate is carefully acidified with 4N HCl (6 ml) to pH 1.0 when a solid pptd. out. The crude 4-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)benzoic acid is filtered, washed with hot CH3OH and dried to give analytical sample. Yield 1.67 g (73%); mp >295° C.
Quantity
2.55 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
70 mL
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

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